molecular formula C24H22N2O4S2 B2699680 N-benzyl-4-(ethylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide CAS No. 941967-43-7

N-benzyl-4-(ethylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide

Cat. No. B2699680
CAS RN: 941967-43-7
M. Wt: 466.57
InChI Key: CPVVWXASMZYQSH-UHFFFAOYSA-N
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Description

N-benzyl-4-(ethylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide is a chemical compound that has been extensively studied in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Antimalarial and COVID-19 Applications

A study investigated antimalarial sulfonamides, including compounds structurally similar to N-benzyl-4-(ethylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide, for potential applications against COVID-19. The sulfonamides exhibited significant in vitro antimalarial activity, with one compound showing outstanding selectivity and activity due to the presence of a quinoxaline moiety. Molecular docking studies further highlighted these compounds' potential against SARS-CoV-2 main protease and Spike Glycoprotein, suggesting their versatility in addressing infectious diseases beyond malaria (Fahim & Ismael, 2021).

Electrophysiological Activity

Research on N-substituted imidazolylbenzamides and benzene-sulfonamides, sharing a core structure with the compound , demonstrated significant potency as class III electrophysiological agents. These findings could inform the development of novel treatments for arrhythmias, showcasing the potential of such compounds in cardiovascular therapeutics (Morgan et al., 1990).

Gastrointestinal Motility Enhancement

A series of benzamide derivatives were synthesized and evaluated for their effects on gastrointestinal motility, including a compound that acted as a selective 5-HT4 receptor agonist. This research indicates the potential of benzamide derivatives in developing prokinetic agents with reduced side effects, which could benefit gastrointestinal disorder treatments (Sonda et al., 2004).

Antimicrobial and Antifungal Action

Another study expanded the range of sulfonyl-substituted nitrogen-containing heterocyclic systems, including derivatives with structural similarities to the target compound. These substances demonstrated sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans, highlighting their potential as antimicrobial and antifungal agents (Sych et al., 2019).

Catalytic Applications

Encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand, related to the compound of interest, in zeolite Y demonstrated efficient catalysis in the oxidation of primary alcohols and hydrocarbons. This approach suggests a broad applicability of similar complexes in heterogeneous catalysis, offering benefits such as reusability and enhanced stability (Ghorbanloo & Maleki Alamooti, 2017).

properties

IUPAC Name

N-benzyl-4-ethylsulfonyl-N-(5-methoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4S2/c1-3-32(28,29)20-12-9-18(10-13-20)23(27)26(16-17-7-5-4-6-8-17)24-25-21-15-19(30-2)11-14-22(21)31-24/h4-15H,3,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPVVWXASMZYQSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2)C3=NC4=C(S3)C=CC(=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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